
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The trifluoromethyl group is introduced via electrophilic substitution reactions, and the benzoic acid moiety is often derived from corresponding benzaldehyde or benzyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzoic acid moiety but lacks the oxadiazole ring.
3-(Trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl substitution on the phenyl ring.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of 2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid lies in its combination of the trifluoromethyl group, oxadiazole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H9F3N2O3 |
|---|---|
Poids moléculaire |
334.25 g/mol |
Nom IUPAC |
2-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)12-8-4-3-7-11(12)13-20-14(24-21-13)9-5-1-2-6-10(9)15(22)23/h1-8H,(H,22,23) |
Clé InChI |
JOSLNWPBSUWOAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


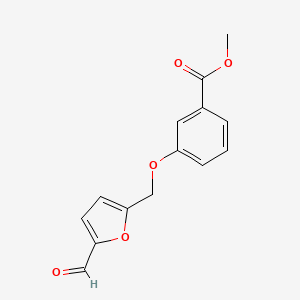
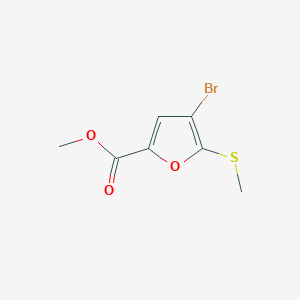
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)

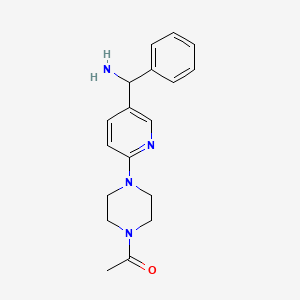
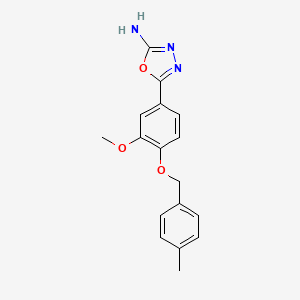
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)
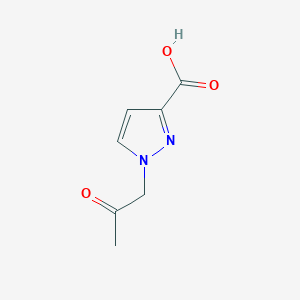
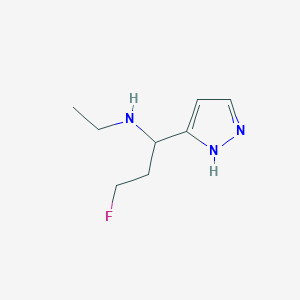

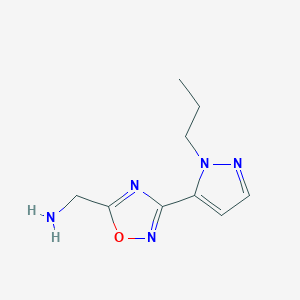
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)


